molecular formula C15H12N4OS B2911245 benzo[d]thiazol-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797085-29-0

benzo[d]thiazol-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

Cat. No. B2911245
CAS RN: 1797085-29-0
M. Wt: 296.35
InChI Key: FGNLPQPWCRNSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a compound that has been extensively studied due to its potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of benzo[d]thiazol-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone involves the inhibition of CDKs. The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of downstream targets and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Benzo[d]thiazol-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that the compound inhibits the activity of CDKs and induces apoptosis in cancer cells. In vivo studies have shown that the compound has antitumor activity in mouse models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using benzo[d]thiazol-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone in lab experiments is its ability to selectively inhibit CDKs. This makes it a potential target for cancer therapy. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving benzo[d]thiazol-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone. One direction is to develop more potent and selective CDK inhibitors based on the structure of this compound. Another direction is to investigate the potential of this compound as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the biochemical and physiological effects of this compound in vivo and its potential side effects.

Synthesis Methods

Benzo[d]thiazol-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-aminobenzothiazole with 6-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-5-one in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography.

Scientific Research Applications

Benzo[d]thiazol-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone has potential applications in scientific research. One of the main areas of research involves the compound's ability to inhibit the activity of certain enzymes such as cyclin-dependent kinases (CDKs). CDKs are involved in the regulation of the cell cycle and are often overexpressed in cancer cells. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them potential targets for cancer therapy.

properties

IUPAC Name

1,3-benzothiazol-2-yl(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-15(14-18-12-3-1-2-4-13(12)21-14)19-6-5-11-10(8-19)7-16-9-17-11/h1-4,7,9H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNLPQPWCRNSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.